molecular formula C12H13NO4S B12552275 5-[(Benzylamino)methyl]furan-2-sulfonic acid CAS No. 189172-49-4

5-[(Benzylamino)methyl]furan-2-sulfonic acid

Katalognummer: B12552275
CAS-Nummer: 189172-49-4
Molekulargewicht: 267.30 g/mol
InChI-Schlüssel: XSELUGDRPCBUOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Benzylamino)methyl]furan-2-sulfonic acid is a chemical compound characterized by the presence of a furan ring substituted with a benzylamino group and a sulfonic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzylamino)methyl]furan-2-sulfonic acid typically involves the reaction of furan derivatives with benzylamine under specific conditions. One common method includes the use of a furan-2-sulfonic acid derivative as a starting material, which is then reacted with benzylamine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(Benzylamino)methyl]furan-2-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions may produce various substituted furan derivatives .

Wissenschaftliche Forschungsanwendungen

5-[(Benzylamino)methyl]furan-2-sulfonic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-[(Benzylamino)methyl]furan-2-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-[(Benzylamino)methyl]furan-2-sulfonic acid include other furan derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a benzylamino group and a sulfonic acid group attached to the furan ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications .

Eigenschaften

CAS-Nummer

189172-49-4

Molekularformel

C12H13NO4S

Molekulargewicht

267.30 g/mol

IUPAC-Name

5-[(benzylamino)methyl]furan-2-sulfonic acid

InChI

InChI=1S/C12H13NO4S/c14-18(15,16)12-7-6-11(17-12)9-13-8-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,14,15,16)

InChI-Schlüssel

XSELUGDRPCBUOQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNCC2=CC=C(O2)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.